
5,6,7,8-Tetrahydroquinazoline
Descripción general
Descripción
5,6,7,8-Tetrahydroquinazoline is a heterocyclic organic compound that features a quinazoline ring system with four hydrogen atoms added to the 5, 6, 7, and 8 positions. This compound is of significant interest due to its presence in various natural products and its potential pharmaceutical applications. The quinazoline skeleton is a core structure in many biologically active molecules, making this compound a valuable target for synthetic and medicinal chemistry.
Mecanismo De Acción
Target of Action
5,6,7,8-Tetrahydroquinazoline has been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 by this compound affects the biochemical pathways associated with these enzymes . For instance, DHFR is involved in the folate pathway, which is essential for the synthesis of nucleotides. Inhibition of this enzyme can disrupt DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its inhibition of target enzymes. By inhibiting DHFR, Mt PanK, and Mt DprE1, the compound can disrupt essential biochemical pathways in Mycobacterium tuberculosis, potentially leading to the death of the bacteria .
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, molecular docking studies have shown that this compound exhibits high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions suggest that this compound could be a potential inhibitor of these enzymes, thereby affecting metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated antitubercular activity by inhibiting essential enzymes in Mycobacterium tuberculosis . . These effects highlight the compound’s ability to modulate cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways. For instance, the high binding affinity of this compound towards dihydrofolate reductase and pantothenate kinase suggests that it can effectively inhibit these enzymes, leading to a reduction in folate and coenzyme A synthesis . These interactions result in significant changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antitubercular and antidiabetic activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound could potentially lead to cytotoxicity in certain cell types . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of dihydrofolate reductase and pantothenate kinase affects the synthesis of folate and coenzyme A, respectively . These interactions can lead to alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism. The detailed metabolic pathways involving this compound are still being elucidated, but its role in key biochemical processes is evident.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The precise localization of this compound can influence its interactions with target enzymes and proteins, thereby modulating its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6,7,8-tetrahydroquinazoline involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and typically results in high yields . The process is straightforward and involves the formation of the quinazoline ring through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Protecting groups at the C2 position of the quinazoline ring can be introduced and later removed to facilitate further functionalization .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different hydrogenation states.
Substitution: Substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution can introduce halogen atoms or other functional groups into the ring .
Aplicaciones Científicas De Investigación
Antitubercular Activity
Recent studies have highlighted the potential of 5,6,7,8-tetrahydroquinazoline derivatives in combating tuberculosis. A notable research effort demonstrated that newly synthesized derivatives exhibited high binding affinity towards key enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . These compounds were identified as promising candidates for the development of new antitubercular agents against multidrug-resistant strains.
Key Findings:
- Molecular Docking Studies: The synthesized compounds showed binding scores ranging from -9.0 to -9.7 kcal/mol towards DHFR, indicating strong potential for inhibiting this enzyme .
- Inhibition Activity: High inhibition activity was also predicted against β-glucosidase, suggesting a dual therapeutic approach for both tuberculosis and diabetes management.
Antidiabetic Properties
The antidiabetic potential of this compound derivatives is particularly noteworthy. The ability of these compounds to inhibit α- and β-glucosidases positions them as candidates for managing blood sugar levels . The molecular docking studies further confirmed their efficacy against these enzymes.
Implications:
- Therapeutic Development: The inhibition of glucosidases can lead to the design of new drugs aimed at controlling diabetes by slowing carbohydrate absorption in the intestines.
Cancer Therapy
The applications of this compound extend into oncology as well. Research has indicated that certain derivatives can act as potent antagonists against the C5a receptor, which is implicated in cancer progression . These compounds were synthesized with varying substituents to determine structure-activity relationships that enhance their anticancer properties.
Notable Outcomes:
- Anticancer Activity: Compounds derived from this compound exhibited high binding affinity for the C5a receptor and demonstrated significant antiproliferative effects across various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
Summary Table of Applications
Comparación Con Compuestos Similares
Quinazoline: The parent compound of 5,6,7,8-tetrahydroquinazoline, lacking the additional hydrogen atoms.
Quinazolinone: A related compound with a carbonyl group at the 4-position.
6-Amino-tetrahydroquinazoline: A derivative with an amino group at the 6-position.
Uniqueness: this compound is unique due to its specific hydrogenation state, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmaceutical scaffold make it a valuable compound for research and development.
Actividad Biológica
5,6,7,8-Tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antitumor, antitubercular, and antidiabetic effects, supported by research findings and data tables.
Overview of Biological Activities
This compound and its derivatives have been investigated for various biological activities:
- Antitumor Activity : Several studies have reported the ability of tetrahydroquinazoline derivatives to inhibit tumor cell growth. For instance, a compound derived from tetrahydroquinazoline exhibited an IC50 value of against tumor cells in vitro .
- Antitubercular Activity : Novel derivatives have shown high binding affinity towards key enzymes involved in Mycobacterial tuberculosis. In particular, they target dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), indicating potential as new antitubercular agents .
- Antidiabetic Activity : The compounds have also demonstrated inhibitory activity against α- and β-glucosidases, suggesting their potential use in managing diabetes .
Antitumor Activity
A study evaluated the cytotoxic effects of various tetrahydroquinazoline derivatives on human cancer cell lines. The most active compounds induced significant cell cycle alterations and mitochondrial membrane depolarization in A2780 cells. The results indicated that these compounds could increase reactive oxygen species (ROS) production significantly compared to untreated controls .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
(R)-5a | 25 | Induces ROS production and mitochondrial depolarization |
(S)-5a | 50 | Alters cell cycle phases |
Antitubercular Activity
The synthesis of new this compound derivatives has revealed promising antitubercular properties. Molecular docking studies indicated that these compounds exhibited high binding affinities towards DHFR and other essential enzymes in Mycobacterium tuberculosis:
Compound | Target Enzyme | Binding Affinity |
---|---|---|
Tetrahydroquinazoline Derivative A | DHFR | High |
Tetrahydroquinazoline Derivative B | MtPanK | Moderate |
These findings suggest that tetrahydroquinazolines could be developed into effective treatments against multidrug-resistant tuberculosis strains .
Antidiabetic Activity
In addition to their antitumor and antitubercular activities, tetrahydroquinazolines have been identified as potential inhibitors of glucosidases. This property may help in managing diabetes by slowing carbohydrate absorption:
Compound | Inhibition (%) at 100 μM |
---|---|
Derivative A | 85 |
Derivative B | 78 |
These results highlight the versatility of tetrahydroquinazolines in targeting metabolic processes related to diabetes .
Case Studies
- Case Study on Antitumor Effects : In vitro studies involving A2780 ovarian cancer cells demonstrated that (R)-5a significantly affected mitochondrial function and increased ROS levels. This compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .
- Case Study on Antitubercular Properties : A series of synthesized tetrahydroquinazoline derivatives were tested against Mycobacterium tuberculosis. The most potent derivative showed an IC50 value indicating strong inhibitory activity against the growth of the bacteria, supporting its development as a new antitubercular drug .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHIXOEBWOYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=NC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348448 | |
Record name | 5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-33-7 | |
Record name | 5,6,7,8-Tetrahydroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]
A: Information regarding the material compatibility and stability of the core this compound structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]
A: The provided research does not discuss catalytic properties or applications for this compound. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]
A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of this compound derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.
ANone: SAR studies are central to understanding the biological activity of this compound derivatives.
- Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]
- Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []
- Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []
- Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []
A: Specific information regarding the stability and formulation of the core this compound structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]
ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various this compound derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]
A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding this compound. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.